

Comprehensive Mass Spectrometric Profiling of 4-Methoxy-3-(phenoxymethyl)benzaldehyde

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Compound of Interest

Compound Name:	4-Methoxy-3-(phenoxymethyl)benzaldehyde
CAS No.:	438531-11-4
Cat. No.:	B410892

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Fragmentation Dynamics, Analytical Protocols, and Structural Elucidation

Executive Summary

This technical guide details the mass spectrometric behavior of **4-Methoxy-3-(phenoxymethyl)benzaldehyde** (CAS: 438531-11-4), a critical intermediate in the synthesis of bioactive ether-linked biaryls and kinase inhibitors.

The compound exhibits distinct ionization behaviors across platforms. In Electron Ionization (EI), it displays a characteristic fragmentation cascade dominated by the cleavage of the phenoxy ether linkage, yielding a base peak at m/z 149. In Electrospray Ionization (ESI), it forms stable protonated ($[M+H]^+$) and sodiated ($[M+Na]^+$) adducts, requiring Collision-Induced Dissociation (CID) for structural verification.

This guide provides researchers with validated fragmentation mechanisms, differentiation strategies for isobaric interferences (specifically phthalates), and optimized experimental parameters.

Physicochemical Characterization

Understanding the core properties is essential for selecting the appropriate ionization interface.

Property	Value	MS Relevance
Formula	C ₁₅ H ₁₄ O ₃	Monoisotopic Mass: 242.0943 Da
Molecular Weight	242.27 g/mol	Parent Ion (M ⁺ or [M+H] ⁺)
LogP	-2.8	Compatible with Reverse-Phase LC (C18)
Boiling Point	~380°C (Predicted)	Requires high-temp GC source or LC-MS
Key Moieties	Aldehyde (-CHO)Methoxy (-OCH ₃)Phenoxymethyl (-CH ₂ OPh)	Directs alpha-cleavage and McLafferty-like rearrangements

Electron Ionization (EI) Mass Spectrometry Fragmentation Mechanism

Under 70 eV EI conditions, the molecule undergoes extensive fragmentation. The molecular ion (m/z 242) is typically weak due to the lability of the ether bond. The spectrum is dominated by the cleavage of the phenoxymethyl side chain.

The "149-119-91" Cascade

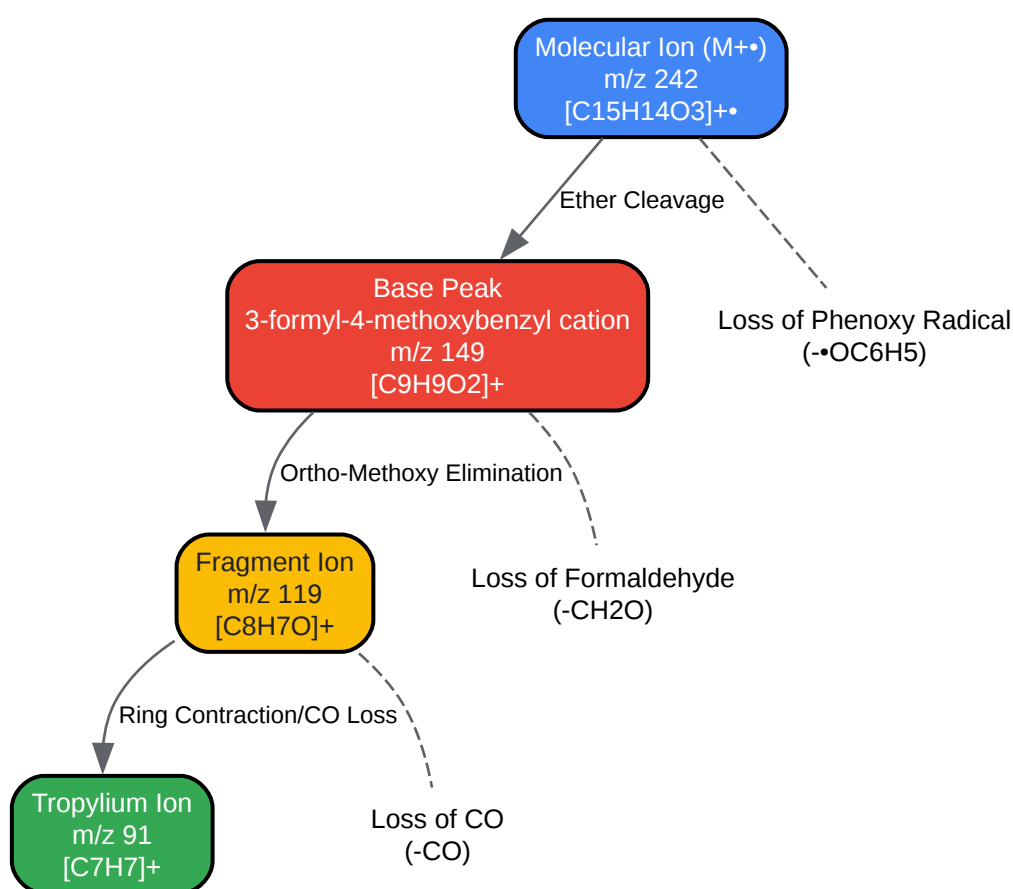
The primary fragmentation pathway involves the loss of the phenoxy radical, stabilizing the charge on the benzylic carbon of the central ring.

- Primary Cleavage (m/z 149): The ether bond breaks, expelling the phenoxy radical (•OPh). The remaining cation is the 3-formyl-4-methoxybenzyl cation (C₉H₉O₂⁺). This is the Base Peak (100%).
 - Note: m/z 149 is often flagged as a phthalate contaminant. Section 5 details how to distinguish this specific fragment from background noise.

- Secondary Fragmentation (m/z 119): The m/z 149 ion loses a formaldehyde molecule (CH_2O , 30 Da) from the methoxy group—a common pathway for ortho-substituted anisoles—yielding the $\text{C}_8\text{H}_7\text{O}^+$ ion.
- Tertiary Fragmentation (m/z 91): The m/z 119 ion eliminates carbon monoxide (CO , 28 Da) to form the stable tropylium ion (C_7H_7^+), a hallmark of benzyl derivatives.

Visualization of EI Pathway

The following diagram maps the structural evolution of the ion during fragmentation.



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Figure 1: Proposed Electron Ionization (EI) fragmentation pathway showing the genesis of the base peak (m/z 149) and subsequent tropylium formation.

Electrospray Ionization (ESI) & LC-MS/MS Protocols

For quantitative analysis in biological matrices (e.g., DMPK studies), ESI is preferred due to its soft ionization nature.

Ionization Characteristics

- Mode: Positive Ion Mode (ESI+).
- Adducts:
 - $[M+H]^+$ (m/z 243.1): Dominant in acidic mobile phases (0.1% Formic Acid).
 - $[M+Na]^+$ (m/z 265.1): Prominent in neutral buffers or if sodium contamination is present.
 - $[M+NH_4]^+$ (m/z 260.1): Observed if Ammonium Acetate/Formate is used.

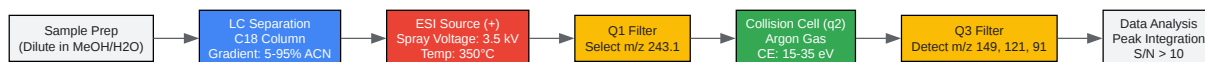
LC-MS/MS Transitions (MRM)

For Triple Quadrupole (QqQ) systems, use the following Multiple Reaction Monitoring (MRM) transitions. The fragmentation energy (CE) must be optimized per instrument.

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)	Rationale
243.1 $[M+H]^+$	149.0	15 - 20	50	Quantifier. Cleavage of phenoxy ether.
243.1 $[M+H]^+$	121.0	25 - 30	50	Qualifier. Loss of PhOH + CO.
243.1 $[M+H]^+$	91.0	35 - 40	50	Qualifier. High energy tropylium formation.

Experimental Workflow Diagram

This workflow ensures data integrity from sample prep to spectral validation.



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Figure 2: LC-ESI-MS/MS workflow for quantitative analysis of **4-Methoxy-3-(phenoxyethyl)benzaldehyde**.

Analytical Differentiation: The "m/z 149" Problem

A critical challenge in analyzing this compound is that its base peak (m/z 149) shares the exact nominal mass with the ubiquitous phthalate background ion ($C_8H_5O_3^+$).

Differentiation Strategy:

- Exact Mass (HRMS):
 - Target Fragment: $[C_9H_9O_2]^+ = 149.0603$
 - Phthalate Fragment: $[C_8H_5O_3]^+ = 149.0239$
 - Action: A resolution of $>10,000$ (FWHM) easily separates these peaks ($\Delta \sim 36$ mDa).
- Isotopic Pattern:
 - The target fragment has 9 carbons (higher ^{13}C abundance) compared to the phthalate's 8 carbons.
- Co-eluting Ions:
 - Phthalates typically show a dimer adduct or related peaks at m/z 167 or 279.
 - The target compound will show related fragments at m/z 242 (parent) and m/z 91 (tropylium).

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 590880, **4-Methoxy-3-(phenoxymethyl)benzaldehyde**. Retrieved January 28, 2026 from [[Link](#)]
- NIST Mass Spectrometry Data Center. Mass Spectrum of **4-Methoxy-3-(phenoxymethyl)benzaldehyde**.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including alpha-cleavage and tropylium formation).^[1]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.

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Sources

- 1. [youtube.com](https://www.youtube.com) [[youtube.com](https://www.youtube.com)]
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